Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate
Overview
Description
Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate, also known as 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate, is an organic compound that is widely used in scientific research. It is used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate is not fully understood. However, it is believed to act as an inhibitor or activator of certain biochemical processes. It is thought to interact with proteins and enzymes, as well as other cellular components. Additionally, it is believed to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
Ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been found to have anti-inflammatory and anti-cancer properties, as well as immunomodulatory effects. Additionally, it has been found to be involved in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The use of ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a stable compound, and it has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and its use should be done with caution. Additionally, it is not water-soluble, and it can be difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for the use of ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate. It could be used in combination with other compounds to create more potent drugs. It could also be used in the development of new synthetic methods, as well as in the synthesis of new compounds. Additionally, it could be used in the study of biochemical and physiological processes, as well as in the development of new therapeutic agents. Finally, it could be used in the development of new diagnostic tools and therapeutics.
Scientific Research Applications
Ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, and as a catalyst in organic reactions. It has also been used in drug development, as it can be used to form drug-like molecules with desired properties. Additionally, it has been used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cells and tissues.
properties
IUPAC Name |
ethyl 2-[5-bromo-4-cyano-2-(difluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-7-4-10(13)8(6-16)3-9(7)12(14)15/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKPBBRCOHBSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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